4-(pentyloxy)-N-(quinolin-8-yl)benzamide
Description
4-(Pentyloxy)-N-(quinolin-8-yl)benzamide is a benzamide derivative featuring a pentyloxy group at the para position of the benzamide ring and an 8-aminoquinoline moiety. This structure combines the lipophilic pentyloxy chain with the aromatic and hydrogen-bonding capabilities of the quinoline ring, making it a candidate for diverse biological applications. The compound has been explored as a ligand for metal complexes (e.g., Mn(II), Cu(II), Ni(II)) with demonstrated antimicrobial activity . Its synthesis typically involves coupling a 4-(pentyloxy)benzoyl chloride with 8-aminoquinoline under reflux conditions, followed by purification via column chromatography .
Properties
Molecular Formula |
C21H22N2O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-pentoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C21H22N2O2/c1-2-3-4-15-25-18-12-10-17(11-13-18)21(24)23-19-9-5-7-16-8-6-14-22-20(16)19/h5-14H,2-4,15H2,1H3,(H,23,24) |
InChI Key |
PCXCIUGPZKRCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentyloxy)-N-(quinolin-8-yl)benzamide typically involves the following steps:
Formation of the pentyloxybenzoyl chloride: This is achieved by reacting pentyloxybenzoic acid with thionyl chloride under reflux conditions.
Coupling with quinolin-8-amine: The pentyloxybenzoyl chloride is then reacted with quinolin-8-amine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
While specific industrial production methods for 4-(pentyloxy)-N-(quinolin-8-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(pentyloxy)-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-(pentyloxy)-N-(quinolin-8-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Materials Science: This compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-(pentyloxy)-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide group can also contribute to binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 4-(pentyloxy)-N-(quinolin-8-yl)benzamide with analogous quinolin-8-yl benzamide derivatives:
*Estimated based on molecular formula (C₂₁H₂₂N₂O₂). †Predicted using analogous compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
